molecular formula C14H12ClN3O2S B2524088 N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide CAS No. 866014-53-1

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide

Cat. No. B2524088
CAS RN: 866014-53-1
M. Wt: 321.78
InChI Key: ZCKLACTUTMWGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and the formation of amide bonds. For instance, the synthesis of a structurally similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved by condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation steps . This suggests that the synthesis of "N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide" could involve similar synthetic strategies, with careful consideration of the reactivity of the chloropyridinyl and carbamothioyl moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and density functional theory (DFT). For example, the crystal structure of a thiourea derivative was determined, and it crystallized in the monoclinic space group with specific unit-cell parameters . This indicates that detailed molecular structure analysis of "N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide" would likely involve similar crystallographic studies to elucidate its geometry and conformation.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by substitutions on the benzamide moiety and the nature of the linked groups. For instance, modifications on the amide bond and the alkyl chain in a dopamine D(4) receptor ligand resulted in decreased receptor affinity . This suggests that the chemical reactivity of "N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide" would be affected by the presence of the chloropyridinyl and methoxy groups, potentially altering its binding profile and reactivity with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized by various techniques. For example, the molar refraction and polarizability of a related antiemetic drug were studied using density and refractive index measurements . Such studies provide insights into the electronic properties and intermolecular interactions of the compounds. The physical and chemical properties of "N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide" would likely be influenced by its molecular structure, and could be studied using similar methodologies to understand its behavior in different environments.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The chemical synthesis of related compounds, like N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide (Betrixaban), is achieved through a series of reduction, acylation, chlorination, and amidine formation steps, suitable for large-scale production (Li et al., 2015).
  • Characterization Techniques : Novel thiourea derivatives like 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide have been synthesized and characterized using techniques like elemental analysis, FTIR, 1H-NMR, and single-crystal X-ray diffraction (Yeşilkaynak, 2016).

Chemical Properties and Reactions

  • C-H Activation : Rhodium(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation is an example of the complex chemical reactions involving similar compounds (Xu et al., 2018).

Biological and Pharmaceutical Applications

  • Antioxidant Activities : Certain complexes derived from similar compounds have been screened for their antioxidant activities, measured using assays like DPPH and ABTS (Yeşilkaynak, 2016).
  • Anticancer Activity : Complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, a related compound, have been investigated for their anticancer activity, showing potential in MCF-7 breast cancer cells (Yeşilkaynak et al., 2017).

Material Science Applications

  • Crystal Growth and Structure Analysis : Heterocyclic organic compounds similar to N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide have been studied for their crystal growth and structure, contributing to the understanding of material properties (Prabukanthan et al., 2020).

properties

IUPAC Name

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-20-11-7-3-2-5-9(11)13(19)18-14(21)17-10-6-4-8-16-12(10)15/h2-8H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKLACTUTMWGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.